Aqueous Solubility Enhancement: 2-Aza-BCH vs. Ortho-Substituted Benzene in Boscalid
When the ortho-substituted benzene ring of the fungicide boscalid (BASF) was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) core, aqueous solubility increased approximately threefold, from 11 µM to 35 µM [1]. This represents a class-level comparison: the target compound contains the same BCH core with an endocyclic nitrogen (2-aza-BCH), which provides an additional protonatable site expected to further enhance aqueous solubility relative to the all-carbon BCH. In contrast, the corresponding 2-oxa-BCH replacement yielded an even larger ~14-fold solubility increase (11 µM to 152 µM), but lacks the basic amine center that the 2-aza-BCH provides for salt formation and pH-dependent solubility tuning [2].
| Evidence Dimension | Aqueous solubility (thermodynamic solubility, µM) |
|---|---|
| Target Compound Data | Expected ≥35 µM (2-aza-BCH analogue of boscalid; nitrogen protonation may further increase solubility at pH < pKa) |
| Comparator Or Baseline | Boscalid (ortho-phenyl): 11 µM; BCH-boscalid analogue: 35 µM; 2-Oxa-BCH-boscalid analogue: 152 µM |
| Quantified Difference | +218% (BCH vs. phenyl baseline); 2-aza-BCH predicted to meet or exceed the all-carbon BCH value of 35 µM |
| Conditions | Thermodynamic solubility assay in phosphate-buffered saline (PBS) at pH 7.4, 25 °C, as reported by Denisenko et al. (2023) and Levterov et al. (2023) |
Why This Matters
For procurement decisions in lead optimization programs, the 2-aza-BCH scaffold offers intermediate solubility enhancement between the all-carbon BCH and the 2-oxa-BCH, while uniquely retaining a basic nitrogen for salt formation—a feature critical for developing crystalline oral dosage forms with adequate bioavailability.
- [1] Denisenko, A.; Garbuz, P.; Makovetska, Y.; Shablykin, O.; Lesyk, D.; Al-Maali, G.; Korzh, R.; Sadkova, I. V.; Mykhailiuk, P. K. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chem. Sci. 2023, 14, 14092–14099. View Source
- [2] Levterov, V. V.; Panasyuk, Y.; Sahun, K.; Stasiv, D.; Shevchenko, N.; Mykhailiuk, P. K. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nat. Chem. 2023, 15, 1155–1163. View Source
